5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine
CAS No.: 681271-30-7
Cat. No.: VC5980863
Molecular Formula: C10H6Cl3N5O2
Molecular Weight: 334.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681271-30-7 |
|---|---|
| Molecular Formula | C10H6Cl3N5O2 |
| Molecular Weight | 334.54 |
| IUPAC Name | 5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17) |
| Standard InChI Key | RUGKQRVYISASDP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Synthetic Routes and Methodologies
The synthesis of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine involves multi-step protocols, typically beginning with functionalization of the pyrimidine ring followed by aryl amination. Below is a representative pathway derived from analogous syntheses :
Nitration of Pyrimidine Precursors
A common starting material is 2,4,6-triaminopyrimidine, which undergoes nitration using fuming nitric acid (HNO₃) in acetic anhydride at 15°C to yield 2,4,6-triamino-5-nitropyrimidine (94% yield) . This step exploits the ring’s electron-rich nature, directing nitration to the 5-position.
Reaction Conditions:
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Nitrating Agent: Fuming HNO₃ (4.0–10.0 molar equivalents).
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Temperature: 0–30°C to prevent over-nitration.
Chlorination and Aryl Amine Coupling
Subsequent chlorination of intermediate pyrimidines using phosphorus oxychloride (POCl₃) introduces chloro groups, which are displaced by aryl amines via nucleophilic aromatic substitution (SNAr). For example, 4,6-dichloro-5-nitropyrimidine reacts with 2,4,5-trichloroaniline in the presence of a base (e.g., DIPEA) to form the N-aryl bond .
Optimized Protocol:
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Chlorination:
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Amination:
Physicochemical Properties
Experimental data for this specific compound remains limited, but properties can be extrapolated from structurally related pyrimidines :
Stability:
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